Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide
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Overview
Description
Preparation Methods
The synthesis of pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide typically involves the reaction of pyridine derivatives with bromoacetyl bromide and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Photochemical Reactions: Exposure to light can induce photochemical transformations, resulting in structurally complex motifs.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with enhanced biological activity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide can be compared with other pyridinium salts such as:
- Pyridinium, 3-(chloroacetyl)-1-(phenylmethyl)-, chloride
- Pyridinium, 3-(iodoacetyl)-1-(phenylmethyl)-, iodide
These compounds share similar structures but differ in the halogen atom attached to the acetyl group.
Properties
CAS No. |
64142-37-6 |
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Molecular Formula |
C14H13Br2NO |
Molecular Weight |
371.07 g/mol |
IUPAC Name |
1-(1-benzylpyridin-1-ium-3-yl)-2-bromoethanone;bromide |
InChI |
InChI=1S/C14H13BrNO.BrH/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,9-10H2;1H/q+1;/p-1 |
InChI Key |
QKXWSMATBJEASR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)CBr.[Br-] |
Origin of Product |
United States |
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